N-cyclopentyl-2-(2-((2-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide
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Overview
Description
The description of a compound usually includes its chemical name, molecular formula, and structural formula. The molecular formula represents the number and type of atoms in a molecule, while the structural formula shows the arrangement of atoms.
Synthesis Analysis
Synthesis analysis involves understanding the methods used to synthesize the compound. This can include the starting materials, the type of reaction, the conditions under which the reaction is carried out, and the yield of the product.Molecular Structure Analysis
Molecular structure analysis involves understanding the three-dimensional arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry can be used to determine the molecular structure.Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound can undergo. This can include reactions with other compounds, decomposition reactions, and reactions under different conditions (e.g., heat, light, pressure).Physical And Chemical Properties Analysis
Physical and chemical properties analysis involves studying properties such as melting point, boiling point, solubility, density, and reactivity.Scientific Research Applications
Antitumor Applications
- Synthesis and Evaluation of Heterocyclic Compounds for Antitumor Activity : Novel synthesis routes have led to the creation of polyfunctionally substituted heterocyclic compounds, including pyrimidine derivatives, showing high inhibitory effects against several human cancer cell lines. The simplicity and diversity of the synthetic procedures enhance their value for further biological investigations (H. Shams et al., 2010).
Antimicrobial Applications
- Development of New Antimicrobial Agents : Research into substituted pyrimidine compounds has also shown promise in the development of new antimicrobial agents, highlighting the versatility of pyrimidine derivatives in combating resistant microbial strains (G. Zurenko et al., 1996).
Enzyme Inhibition
- Inhibition of Myeloperoxidase Enzyme : The thiouracil derivative PF-06282999, sharing a structural resemblance with the pyrimidine class, acts as an irreversible inactivator of the myeloperoxidase enzyme, underlining the potential of pyrimidine derivatives in enzyme inhibition for therapeutic applications (Jennifer Q. Dong et al., 2016).
Anticonvulsant Activity
- Exploration of Anticonvulsant Properties : The synthesis and pharmacological evaluation of S-acetamide derivatives of pyrimidine as anticonvulsant agents demonstrate the potential of pyrimidine derivatives in neurological disorders, offering insights into the development of new treatments (H. Severina et al., 2020).
Safety And Hazards
Safety and hazards analysis involves understanding the potential risks associated with the compound. This can include toxicity, flammability, reactivity, and environmental impact.
Future Directions
Future directions could involve potential applications of the compound, further studies needed to understand its properties, or potential modifications to improve its properties.
properties
IUPAC Name |
N-cyclopentyl-2-[2-[(2-fluorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2S/c19-15-8-4-1-5-12(15)11-25-18-21-14(10-17(24)22-18)9-16(23)20-13-6-2-3-7-13/h1,4-5,8,10,13H,2-3,6-7,9,11H2,(H,20,23)(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLEUWUBIYMBJFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CC2=CC(=O)NC(=N2)SCC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-(2-((2-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide |
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